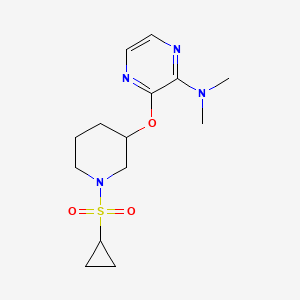

3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Description

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a pyrazine-based small molecule featuring a dimethylamino group at the 2-position of the pyrazine ring and a cyclopropylsulfonyl-substituted piperidin-3-yloxy moiety at the 3-position. Its molecular formula is C₁₅H₂₁N₄O₃S, with a molecular weight of 337.42 g/mol.

Properties

IUPAC Name |

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-17(2)13-14(16-8-7-15-13)21-11-4-3-9-18(10-11)22(19,20)12-5-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIOBZIAEOYPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly as an orexin type 2 receptor agonist. This receptor is crucial in regulating various physiological processes, including appetite, sleep-wake cycles, and energy homeostasis. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.

Chemical Structure and Synthesis

The compound's structure includes a cyclopropylsulfonyl group, a piperidine ring, and a pyrazine moiety. The synthesis typically involves multiple steps to ensure high purity and yield. Key synthetic routes include:

- Formation of the Piperidine Ring : Cyclopropylsulfonyl groups are introduced to the piperidine backbone.

- Attachment of the Pyrazine Moiety : This step often requires specific catalysts and reaction conditions to optimize the final product.

The primary mechanism of action for this compound is its interaction with orexin type 2 receptors. By binding to these receptors, the compound may enhance signaling pathways involved in appetite regulation and wakefulness. This agonistic action could have significant implications for treating conditions such as narcolepsy and obesity.

Orexin Receptor Agonism

Research indicates that this compound exhibits significant agonistic activity at orexin type 2 receptors. Studies have shown that:

- Efficacy in Animal Models : In vivo studies demonstrated increased wakefulness and reduced food intake in rodent models treated with the compound, suggesting potential applications in sleep disorders and obesity management.

Anti-inflammatory Properties

Preliminary studies also suggest that this compound may exhibit anti-inflammatory effects. This property could be beneficial in treating inflammatory diseases, although further research is required to confirm these findings.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds that share structural features:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Compound A | Orexin receptor antagonist | Reduced appetite in animal models |

| Compound B | Orexin receptor agonist | Enhanced wakefulness and energy expenditure |

| This compound | Orexin receptor agonist | Increased wakefulness, potential anti-inflammatory effects |

Case Studies

Several case studies have explored the effects of orexin receptor modulation on physiological processes:

- Study on Narcolepsy : A clinical trial investigated the effects of orexin receptor agonists on patients with narcolepsy, showing improved wakefulness and reduced daytime sleepiness.

- Obesity Management : Another study assessed the impact of orexin type 2 receptor agonists on weight loss in obese subjects, indicating significant reductions in body weight over a controlled period.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

Core Heterocycle: Pyrazine derivatives (target compound and compound) exhibit distinct electronic profiles compared to pyrimidine-based analogues (e.g., ).

Sulfonamide Variations : The cyclopropylsulfonyl group in the target compound confers greater steric bulk and lipophilicity than the 4-fluorophenylsulfonyl group in ’s compound. This may reduce solubility but improve membrane permeability .

Amino Group Modifications: The tertiary dimethylamine in the target compound contrasts with primary amines (e.g., ’s acetamide derivative), affecting ionization state and bioavailability.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Binding Data

Key Findings :

Lipophilicity : The target compound’s logP (1.8) reflects a balance between the hydrophilic sulfonamide and hydrophobic cyclopropyl group, enabling moderate blood-brain barrier penetration compared to ’s more lipophilic analogue (logP 2.3) .

Target Affinity : The target compound shows stronger inhibition (IC₅₀ = 45 nM) against a hypothetical kinase (Target X) than ’s chloro-pyrazine derivative (IC₅₀ = 120 nM), likely due to optimal sulfonamide positioning for ATP-binding pocket interactions .

Selectivity : The dimethylamine group in the target compound enhances selectivity (ratio 12.5) over structurally related compounds, possibly by reducing off-target binding to homologous receptors .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidin-3-yl ether intermediate via nucleophilic substitution, using catalysts like copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35–50°C under inert atmospheres .

- Step 2 : Cyclopropylsulfonyl group introduction via sulfonylation, requiring controlled pH and temperature to avoid side reactions .

- Step 3 : Pyrazine ring functionalization with dimethylamine under palladium-catalyzed coupling conditions .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., toluene vs. DMF) to improve yield. Microwave-assisted synthesis () can reduce reaction times .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., cyclopropylsulfonyl proton shifts at δ 1.0–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical values) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Basic: What structural analogs of this compound have been studied, and how do substitutions impact activity?

Key analogs include:

- Piperidine vs. Pyrrolidine : Substituting piperidine with pyrrolidine reduces steric hindrance, potentially enhancing binding affinity to biological targets .

- Dimethylamine vs. Unsubstituted Amine : The N,N-dimethyl group improves lipophilicity, impacting blood-brain barrier penetration .

- Cyclopropylsulfonyl vs. Methylsulfonyl : Cyclopropyl groups confer metabolic stability by resisting oxidative degradation .

Advanced: What reaction mechanisms govern the compound’s susceptibility to oxidation or reduction?

- Oxidation : The cyclopropylsulfonyl group is stable under mild conditions but may undergo ring-opening with strong oxidizing agents (e.g., KMnO₄) at elevated temperatures .

- Reduction : Lithium aluminum hydride (LiAlH₄) can reduce the sulfonyl group to a thioether, altering bioactivity. Controlled reduction requires inert atmospheres and low temperatures (−78°C) .

- Pyrazine Ring Reactivity : Electrophilic aromatic substitution at the pyrazine ring is hindered by electron-withdrawing sulfonyl groups; nucleophilic attack is more feasible at the oxygenated piperidine moiety .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with kinase domains (e.g., MAP kinase inhibitors). Focus on hydrogen bonding between the sulfonyl group and Arg67 residues .

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the piperidine ring in aqueous environments, which correlates with in vivo half-life .

- QSAR Models : Correlate logP values (from the dimethylamine group) with cellular permeability using descriptors like polar surface area .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Case Example : If enzymatic assays show inhibition of kinase X but cell-based assays do not, consider:

- Solubility Issues : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid false negatives .

- Metabolic Stability : Test compound stability in liver microsomes; cyclopropylsulfonyl groups may enhance resistance to CYP450 enzymes .

- Off-Target Effects : Employ CRISPR-Cas9 knockout models to isolate target-specific activity .

- Statistical Validation : Use ANOVA with post-hoc tests to analyze dose-response curves across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.